molecular formula C19H27NO3 B2767415 N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide CAS No. 866137-24-8

N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide

Cat. No.: B2767415
CAS No.: 866137-24-8
M. Wt: 317.429
InChI Key: RONHNZGKABNVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a benzodioxole ring, a cyclohexane ring, and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the benzodioxole ring. One common method is the methylenation of catechols using disubstituted halomethanes . The cyclohexane ring can be introduced through a series of cyclization reactions, and the carboxamide group is usually added via amide bond formation using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to ensure high yield and purity, often involving catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized to form quinones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide involves its interaction with specific molecular targets. It is known to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis. This makes it a promising candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexanecarboxamide stands out due to its unique combination of a benzodioxole ring and a cyclohexane ring with a carboxamide group. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-pentylcyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-2-3-4-5-14-6-8-15(9-7-14)19(21)20-16-10-11-17-18(12-16)23-13-22-17/h10-12,14-15H,2-9,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONHNZGKABNVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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